

Selectivity profile of PF-8380 hydrochloride against other enzymes

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Compound of Interest

Compound Name: PF-8380 hydrochloride

Cat. No.: B1150008

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Selectivity Profile of PF-8380 Hydrochloride: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic selectivity of **PF-8380 hydrochloride**, a potent inhibitor of autotaxin (ATX). The information presented herein is intended to assist researchers in evaluating the compound's specificity and potential for off-target effects. All experimental data is supported by detailed methodologies to ensure reproducibility.

Quantitative Selectivity Profile

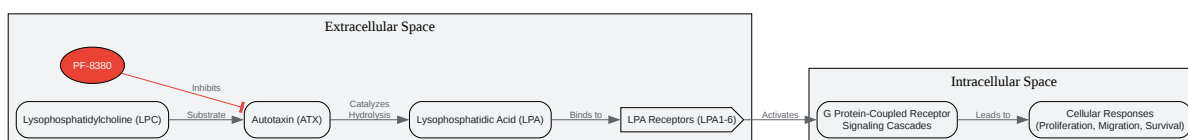
PF-8380 hydrochloride demonstrates high potency and selectivity for its primary target, autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).^[1] The inhibitory activity of PF-8380 has been quantified against ATX from different species and in various assay formats. Limited data is available on its activity against other enzymes, with a known off-target interaction with the hERG channel.

Enzyme Target	Species/System	IC50 (nM)	Fold Selectivity vs. Human ATX (Isolated Enzyme)
Autotaxin (ATX)	Human (isolated enzyme)	2.8[1]	1
Autotaxin (ATX)	Human (whole blood)	101[1]	36
Autotaxin (ATX)	Rat (isolated enzyme, FS-3 substrate)	1.16[2]	0.41
hERG Channel	Not Specified	480[3]	171

Note: A broad-spectrum selectivity profile of **PF-8380 hydrochloride** against a wider panel of enzymes, such as other phosphodiesterases and kinases, is not publicly available at the time of this publication. The hERG inhibition data indicates a potential for off-target cardiac effects and should be a consideration in experimental design.[3]

Autotaxin-LPA Signaling Pathway

The primary target of PF-8380, autotaxin, is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[4][5] LPA then binds to a family of G protein-coupled receptors (GPCRs), designated LPA1-6, initiating a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, and survival.[4][5][6] By inhibiting ATX, PF-8380 effectively reduces the production of LPA, thereby modulating these signaling pathways.[1]



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